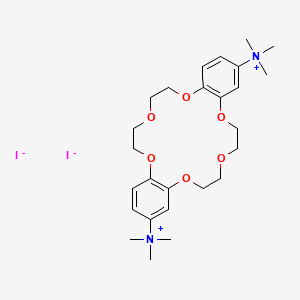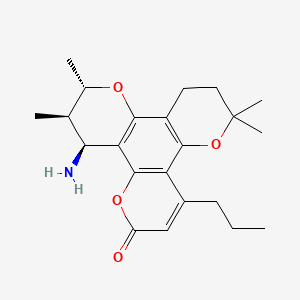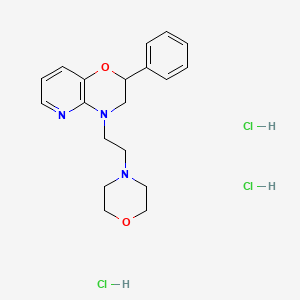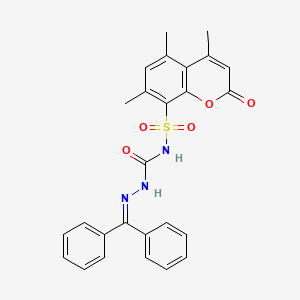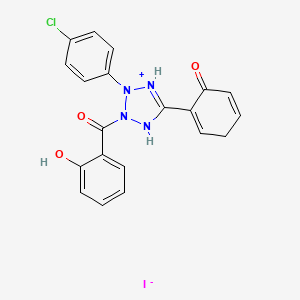
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide is a complex organic compound that features a tetrazolium core substituted with chlorophenyl, hydroxybenzoyl, and hydroxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as chlorophenyl derivatives and hydroxybenzoyl compounds. These intermediates are then subjected to cyclization reactions to form the tetrazolium ring.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts. The final product is usually purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, compounds with tetrazolium cores are often used in assays to measure cell viability and proliferation. They can be reduced by cellular enzymes to form colored formazan products, which can be quantified spectrophotometrically.
Medicine
In medicine, similar compounds are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, these compounds may be used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide involves its interaction with specific molecular targets. For example, in biological assays, the compound is reduced by cellular enzymes to form a colored product, indicating cell viability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazolium Salts: These compounds are widely used in cell viability assays.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups are studied for their diverse chemical properties.
Hydroxybenzoyl Compounds: These compounds are known for their antioxidant properties.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide lies in its specific combination of functional groups, which may confer unique reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
89567-96-4 |
|---|---|
Formule moléculaire |
C20H16ClIN4O3 |
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-1H-tetrazol-4-ium-5-yl]cyclohexa-2,5-dien-1-one;iodide |
InChI |
InChI=1S/C20H15ClN4O3.HI/c21-13-9-11-14(12-10-13)24-22-19(15-5-1-3-7-17(15)26)23-25(24)20(28)16-6-2-4-8-18(16)27;/h2-12,27H,1H2,(H,22,23);1H |
Clé InChI |
GBPBGLAMQGUQOC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=O)C(=C1)C2=[NH+]N(N(N2)C(=O)C3=CC=CC=C3O)C4=CC=C(C=C4)Cl.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



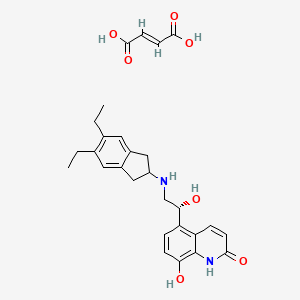
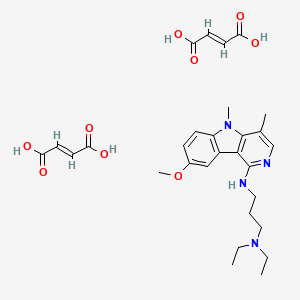
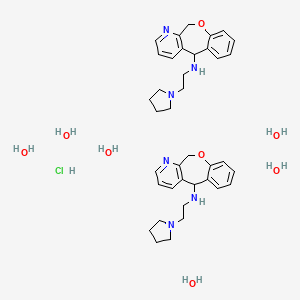

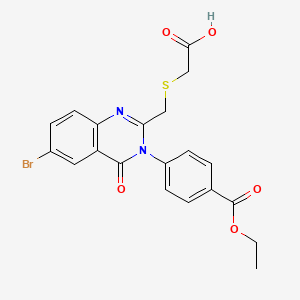
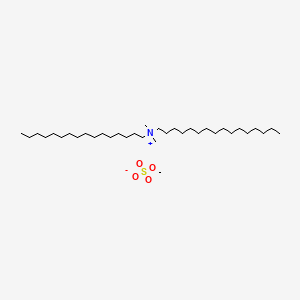
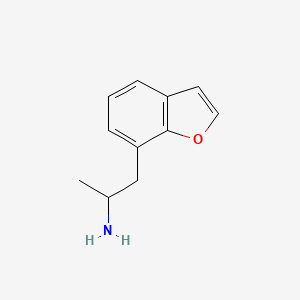
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
